Dimethyl phosphonate
Description
Nomenclature and Chemical Classification
Dimethyl Phosphonate (B1237965) (DMHP)
Dimethyl phosphonate, often abbreviated as DMP, is systematically known as dimethyl hydrogen phosphite (B83602) (DMHP). It possesses the chemical formula (CH₃O)₂P(O)H wikipedia.orgeuropa.eu. This compound is characterized by a phosphorus atom bonded to two methoxy (B1213986) groups and a hydrogen atom, with a double bond to an oxygen atom. It exists primarily in its phosphonate tautomeric form, (CH₃O)₂P(O)H, rather than the less stable phosphite form, (CH₃O)₂POH wikipedia.org. This compound is classified as an organophosphorus compound, a broad class of organic derivatives of phosphorus that play crucial roles in various applications due to their unique chemical and biological activities mdpi.comfrontiersin.orgresearchgate.net.
Dimethyl Methylphosphonate (B1257008) (DMMP) as a Simulant
Dimethyl methylphosphonate (DMMP), with the chemical formula CH₃P(O)(OCH₃)₂, is a related organophosphorus compound that serves a distinct and critical role as a simulant for highly toxic chemical warfare agents (CWAs) cdc.govnih.govwikipedia.org. Due to its structural similarities to nerve agents such as sarin (B92409) (GB) and HD (mustard gas), DMMP is frequently employed in laboratory settings for research on the adsorption and decomposition behavior of these hazardous substances cdc.govnih.govacs.orgaccscience.com. DMMP's properties, including its relatively low toxicity, ease of detection, and volatility intermediate between GB and HD, make it an effective and safer substitute for testing and evaluating protective materials and detection systems cdc.govnih.gov.
The physical and chemical properties of DMMP are summarized in the table below:
| Property | Value | Source |
| Molecular Weight | 124.08 g/mol | sigmaaldrich.comsigmaaldrich.comchemeo.com |
| Boiling Point | 181 °C (lit.) | wikipedia.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Density | 1.145 g/mL at 25 °C (lit.) | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Solubility in water | Slowly hydrolyzes | wikipedia.orgchemicalbook.com |
| Flash Point | 69 °C (156 °F) closed cup | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |
| Vapor Pressure | <0.1 mmHg (20 °C) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.413 (lit.) | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
Historical Context of Organophosphorus Chemistry
The history of organophosphorus compounds traces back to the early 19th century. Jean Pierre Boudet is credited with generating traces of "phosphoric ether" in 1820 by combining alcohol and phosphoric acid researchgate.netnih.gov. Later, in 1848, the Swiss chemist Franz Anton Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403) researchgate.netnih.govmdpi.comrevistamedicinamilitara.ro. Just five years later, in 1854, Philippe de Clermont, working with Russian chemist Wladimir Moschnin in Adolphe Wurtz's laboratory, described the synthesis of tetraethyl pyrophosphate (TEPP), which was notably the first organophosphorus compound discovered to be a cholinesterase inhibitor researchgate.netnih.govmdpi.comworldscientific.com.
A significant acceleration in organophosphorus chemistry occurred in the 1930s and 1940s, largely driven by the work of German chemist Gerhard Schrader at I.G. Farbenindustrie researchgate.netnih.govworldscientific.comwikipedia.orggetipm.comrsc.org. Schrader's research aimed at developing synthetic insecticides, leading to the synthesis of thousands of organophosphorus compounds, including effective pesticides like parathion (B1678463) nih.govwikipedia.orggetipm.com. Concurrently, the potential of these compounds as chemical warfare agents was recognized, leading to the development of nerve agents such as tabun (B1200054) and sarin researchgate.networldscientific.comwikipedia.orggetipm.comrsc.org. Although these nerve agents were produced in Germany, they were not used during World War II researchgate.netrevistamedicinamilitara.ro. Following the war, the chemistry of organophosphorus compounds developed rapidly, expanding their applications beyond warfare into agriculture, medicine, and various industrial sectors researchgate.netnih.govnih.gov.
Significance in Modern Chemical Research
Organophosphorus compounds, including this compound, hold significant importance in modern chemical research due to their diverse applications as synthetic intermediates and their growing interest in pharmaceutical development mdpi.comfrontiersin.orgresearchgate.net.
Synthetic Intermediate Applications
This compound (DMP) is a versatile chemical intermediate due to its reactivity, which includes addition to oxo compounds, subsequent condensation with amines, oxidation with oxygen or chlorine, and addition to alkenes oecd.org. These properties make DMP a crucial building block in the manufacturing of various products:
Water Treatment Chemicals : Approximately 50% of DMP's production is dedicated to manufacturing corrosion inhibitors for cooling-water circuits oecd.orgsmolecule.com.
Pesticides and Agrochemicals : DMP serves as an intermediate in the synthesis of pesticides and herbicides, contributing to phosphonate-based active ingredients that control pests and diseases in crops mdpi.comoecd.orgsmolecule.comriverlandtrading.com. For instance, dimethyl phosphite can be directly used in synthesizing organic phosphorus insecticides like Trichlorfon, Omethoate, and Glyphosate google.com.
Flame Retardants : DMP is used in the production of flame retardants and other specialties, improving the fire resistance of plastics, polymers, and coatings oecd.orgriverlandtrading.comgoogle.comcymitquimica.com.
Textile Finishing Products : It is also employed in textile finishing to impart flame resistance oecd.orgriverlandtrading.comgoogle.com.
Other Specialty Chemicals : DMP finds use in the production of adhesives, plastic aids, dye additives, and as a lubricating oil additive oecd.orggoogle.com. Its reactivity makes it valuable for research in organophosphorus chemistry and synthetic organic chemistry, including reactions like esterification, phosphorylation, and hydrophosphonylation smolecule.comriverlandtrading.com.
Pharmaceutical Research Interest
Organophosphorus compounds, and specifically phosphonates like DMHP, are of significant interest in pharmaceutical research due to their unique chemical and biological activities mdpi.comfrontiersin.orgjelsciences.comresearchgate.net. Their stable carbon-phosphorus (C-P) bond provides excellent resistance to chemical hydrolysis and enzymatic degradation, making them valuable in developing biologically active molecules mdpi.com.
Mimicry of Phosphate Esters : Phosphonates can mimic natural phosphate esters, which are common in biological systems, allowing them to inhibit a wide range of enzymes mdpi.comjelsciences.compreprints.org. This property is crucial for developing enzyme inhibitors and potential therapeutic agents mdpi.compreprints.org.
Drug Discovery and Development : DMHP derivatives can serve as precursors or intermediates in the production of bioactive compounds, particularly for antiviral and anticancer drugs mdpi.comsmolecule.comjelsciences.comresearchgate.netpreprints.org. Their structure and configuration are valuable in synthesizing analogs of natural metabolites mdpi.com.
Examples in Medicinal Use : Several phosphonate-containing compounds are already in clinical use as antiviral drugs, such as Adefovir (for hepatitis B virus), Cidofovir (for cytomegalovirus), and Tenofovir (for HIV/AIDS) jelsciences.comresearchgate.net. Remdesivir, another organophosphorus compound, has been investigated for COVID-19 treatment jelsciences.com. Bisphosphonates, stable analogs of natural pyrophosphate, are also widely used in treating bone-related diseases like osteoporosis jelsciences.comresearchgate.net.
Biomedical Research : Compounds like dimethyl ((bis(2-hydroxypropyl)amino)methyl)phosphonate, a derivative of phosphonic acid, are explored in biomedical research as precursors for synthesizing other phosphonate-based compounds that interact with biological systems ontosight.ai. The Program for Drug Discovery and Medical Technology Platforms (DMP) at RIKEN, for example, aims to drive the development of innovative pharmaceuticals by leveraging life science research infrastructure and identifying new drug targets and technologies riken.jpriken.jpquotientsciences.commcmaster.ca.
Agricultural Chemical Precursor
This compound plays a crucial role as a precursor in the synthesis of a wide array of agricultural chemicals, including pesticides, herbicides, and fungicides. Its reactivity allows for the formation of complex chemical structures essential for crop protection and enhancing agricultural productivity. wikipedia.org, wikidata.org
DMP serves as a key intermediate in the production of phosphonate-based active ingredients that are vital for controlling pests and diseases in crops. wikidata.org For instance, it can be directly utilized in the synthesis of organophosphate insecticides such as dichlorvos (B1670471) and herbicides like glyphosate. fishersci.pt The market for dimethyl phosphate (which includes this compound in its broader context of use in agrochemicals) is experiencing growth due to its critical role in synthesizing organophosphate insecticides like dichlorvos and dimethoate, which remain widely used for pest control. mpg.de
The importance of phosphonate-based agrochemicals stems from their effectiveness in managing various agricultural threats. Organophosphorus compounds, a class to which many derivatives of DMP belong, are extensively employed in agricultural practices for their broad-spectrum efficacy against pests and insects. herts.ac.uk, made-in-china.com, fishersci.pt These compounds are known to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects, leading to overstimulation of nerves and ultimately pest mortality. herts.ac.uk
Beyond direct synthesis, derivatives of phosphonates, such as epoxymethyl this compound (EMDP), are also significant intermediates in organophosphorus chemistry. EMDP, characterized by an epoxide group and a phosphonate moiety, offers extensive reactivity and versatility. It can be exploited as a precursor in the synthesis of various phosphonates, including hydroxyalkyl and vinyl phosphonates, which are fundamental in the development of agricultural chemicals. herts.ac.uk
The table below summarizes some key agricultural chemicals derived from or related to this compound and their primary applications:
| Agricultural Chemical | Primary Use | Chemical Class |
| Dichlorvos | Insecticide | Organophosphate |
| Glyphosate | Herbicide | Phosphonate |
| Dimethoate | Insecticide, Acaricide | Organophosphate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy(oxo)phosphanium | |
|---|---|---|
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InChI |
InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1 | |
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InChI Key |
YLFBFPXKTIQSSY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)OC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3P+ | |
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DSSTOX Substance ID |
DTXSID5020493, DTXSID10953634 | |
| Record name | Dimethyl phosphonate | |
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| Record name | Dimethoxy(oxo)phosphanium | |
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Molecular Weight |
109.04 g/mol | |
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Physical Description |
Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
| Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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| Record name | Phosphonic acid, dimethyl ester | |
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Boiling Point |
338 to 340 °F at 760 mmHg (NTP, 1992), 170.5, 171 °C | |
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Flash Point |
85 °F (NTP, 1992), 70 °C, 70 °C (Closed cup), 70 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), Soluble in water; miscible with most organic solvents, In water, >10 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: >10 | |
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Density |
1.2 (USCG, 1999) - Denser than water; will sink, 1.2002 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
7.9 (Air = 1) | |
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Vapor Pressure |
1 mmHg at 77 °F ; 8 mmHg at 122 °F; 32 mmHg at 158 °F (NTP, 1992), 4.52 [mmHg], 1.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.135 | |
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Color/Form |
Mobile, colorless liquid | |
CAS No. |
96-36-6; 868-85-9, 133082-25-4, 868-85-9, 31682-64-1 | |
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| Record name | Phosphorus(1+), dimethoxyoxo- | |
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| Record name | Dimethyl phosphite | |
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| Record name | Phosphonic acid, dimethyl ester | |
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| Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Melting Point |
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Synthetic Methodologies for Dimethyl Phosphonate and Derivatives
Synthesis of Specific Dimethyl Phosphonate (B1237965) Derivatives
Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate
Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate (DMHP) is a phosphonate of significant interest, particularly due to its unique chemical structure featuring a hydroxyl group adjacent to an unsaturated carbon-phosphorus bond. This bond is noted for its relative stability and resistance to hydrolysis, distinguishing it from more common carbon-oxygen-phosphorus (C-O-P) bonds found in phosphates. mdpi.compreprints.org
Traditional chemical methods for the large-scale production of DMHP face challenges, including issues with stereoselectivity and achieving high purity and efficiency. mdpi.compreprints.org Consequently, biocatalysis has emerged as a promising alternative for its synthesis. mdpi.compreprints.orgresearchgate.net
Photobiocatalytic Synthesis: Recent research highlights the use of photobiocatalysts, specifically cyanobacteria, for the bioconversion of epoxymethyl dimethyl phosphonate (EMDP) into dimethyl (1E)-3-hydroxyprop-1-enylphosphonate. mdpi.compreprints.orgresearchgate.netdntb.gov.ua This method offers advantages such as eco-friendly reaction conditions, higher selectivity, and fewer by-products, aligning with green chemistry principles. mdpi.compreprints.org
Six different cyanobacterial strains were screened for their ability to convert dimethyl epoxy phosphonate. Among them, Synechococcus bigranulatus demonstrated high efficiency, achieving over 99% conversion to the desired pure geometric isomer of DMHP. mdpi.compreprints.orgresearchgate.netdntb.gov.uaresearchgate.net The structure and yield of the product were confirmed using various spectroscopic techniques, including Mass Spectroscopy (MS), ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR), 2D NMR, and Infrared Spectroscopy (IR). mdpi.compreprints.orgresearchgate.netdntb.gov.uaresearchgate.net
Research Findings on DMHP Synthesis:
| Substrate | Biocatalyst Strain | Conversion Efficiency | Characterization Methods |
| Epoxymethyl this compound | Synechococcus bigranulatus | >99% mdpi.compreprints.orgresearchgate.netdntb.gov.uaresearchgate.net | MS, ¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR, IR mdpi.compreprints.orgresearchgate.netdntb.gov.uaresearchgate.net |
| Epoxymethyl this compound | Nostoc cf-muscorum | Varied preprints.org | Not specified for this strain preprints.org |
| Epoxymethyl this compound | Limnospira indica | Varied preprints.org | Not specified for this strain preprints.org |
| Epoxymethyl this compound | Limnospira maxima | Varied preprints.org | Not specified for this strain preprints.org |
| Epoxymethyl this compound | Leptolyngbya foveolarum | Varied preprints.org | Not specified for this strain preprints.org |
| Epoxymethyl this compound | Nodularia moravica | Varied preprints.org | Not specified for this strain preprints.org |
Dimethyl (3-amino-3-oxopropyl)phosphonate
Dimethyl (3-amino-3-oxopropyl)phosphonate is a compound that can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC). sielc.com The mobile phase for this analysis typically consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Smaller 3 µm particle columns are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is scalable, making it suitable for isolating impurities in preparative separations. sielc.com
Analytical Method Data for Dimethyl (3-amino-3-oxopropyl)phosphonate:
| Method | Mobile Phase Components | Notes |
| RP-HPLC | Acetonitrile, Water, Phosphoric Acid sielc.com | Phosphoric acid can be replaced with formic acid for MS-compatible applications. sielc.com |
| UPLC | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Utilizes smaller 3 µm particle columns for faster analysis. sielc.com |
Dimethyl ((bis(2-hydroxypropyl)amino)methyl)phosphonate
Dimethyl ((bis(2-hydroxypropyl)amino)methyl)phosphonate is an organophosphonate derivative of phosphonic acid. ontosight.ai Its chemical structure features a central phosphorus atom bonded to two methyl groups, a methylene (B1212753) group, and a bis(2-hydroxypropyl)amino group. ontosight.ai This compound generally exhibits stability under neutral and basic conditions but can undergo hydrolysis in acidic environments. ontosight.ai
While specific detailed synthetic methodologies for dimethyl ((bis(2-hydroxypropyl)amino)methyl)phosphonate were not extensively detailed in the provided search results, its classification as an organophosphonate derivative suggests it can be prepared through various established phosphonate synthesis routes. For instance, the Kabachnik-Fields reaction is a known multicomponent reaction for synthesizing α-aminophosphonates, involving an aldehyde, an amine, and a dialkyl phosphite (B83602). beilstein-journals.orgresearchgate.net Another general approach for phosphonated methacrylates involves the condensation of aldehydes with this compound. mdpi.com These general synthetic strategies for phosphonates and aminophosphonates indicate potential pathways for the creation of such complex derivatives.
General Properties of Dimethyl ((bis(2-hydroxypropyl)amino)methyl)phosphonate:
| Property Category | Description |
| Chemical Class | Organophosphonate ontosight.ai |
| Structure | Central phosphorus atom bonded to two methyl groups, a methylene group, and a bis(2-hydroxypropyl)amino group. ontosight.ai |
| Stability | Stable under neutral and basic conditions. ontosight.ai |
| Hydrolysis | Can be hydrolyzed under acidic conditions. ontosight.ai |
Chemical Reactivity and Reaction Mechanisms
Hydrolysis Mechanisms and Kinetics
The hydrolysis of dimethyl phosphonate (B1237965) (DMP) is a significant degradation pathway in aqueous environments. The process involves the cleavage of the P-O-CH₃ bond and is influenced by factors such as pH. The reaction generally follows pseudo-first-order kinetics. researchgate.netnih.govamazonaws.com
The rate of DMP hydrolysis is highly dependent on the pH of the solution. oecd.orgnih.gov The reaction is catalyzed by both acid and base. Under acidic conditions (pH 4), the hydrolysis is relatively slow, with a reported half-life of approximately 470 hours. oecd.org As the pH increases, the rate of hydrolysis accelerates significantly. At a neutral pH of 7, the half-life decreases to about 3 hours. oecd.org In alkaline conditions (pH 9), the hydrolysis is very rapid, with a half-life of less than 0.3 hours. oecd.org This demonstrates that the hydrolysis is much faster under basic conditions compared to acidic or neutral conditions. nih.gov Studies on similar organophosphorus compounds, like dimethyl acetylphosphonate, also show a first-order dependence on the hydroxide (B78521) ion concentration, indicating specific base catalysis. cdnsciencepub.comcdnsciencepub.com
Table 1: Effect of pH on the Hydrolysis Half-life of Dimethyl Phosphonate
| pH | Half-life (hours) |
| 4 | ~470 |
| 7 | ~3 |
| 9 | < 0.3 |
| Data sourced from oecd.org |
The hydrolysis of this compound proceeds in a stepwise manner. The primary degradation products are monomethyl phosphonate (MMP) and methanol (B129727). oecd.org The initial step involves the cleavage of one methoxy (B1213986) group to form MMP. Subsequently, MMP can undergo further hydrolysis to yield phosphorous acid and another molecule of methanol. oecd.org In the hydrolysis of the similar compound dimethyl methylphosphonate (B1257008) (DMMP), methylphosphonic acid and methanol are the only detectable products. researchgate.netnih.govamazonaws.com The hydrolysis of DMP is considered a two-step reaction involving the sequential substitution of the methoxy groups. researchgate.net
pH Dependency of Hydrolysis
Oxidation Reactions
This compound is subject to oxidation by various radical species, particularly in the atmosphere and in aqueous systems undergoing advanced oxidation processes.
Hydroxyl radicals (•OH) are highly reactive species that readily react with this compound. The reaction primarily proceeds via hydrogen abstraction from the methoxy groups, leading to the formation of carbon-centered radicals. acs.org The rate constant for the reaction of hydroxyl radicals with DMP in the gas phase has been measured at 296 ± 2 K to be 4.83 ± 0.25 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. capes.gov.bracs.org In aqueous solutions, the rate constant is reported to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹. acs.org The reaction of •OH with DMP is a key process in its atmospheric degradation, with an estimated atmospheric half-life of 2.9 hours. oecd.org The kinetics of the reaction of hydroxyl radicals with the similar compound dimethyl methylphosphonate (DMMP) have been studied over a wide temperature range and show a complex, V-shaped temperature dependence. mdpi.comresearchgate.net
Table 2: Rate Constants for the Reaction of this compound with Hydroxyl Radicals
| Phase | Rate Constant | Reference |
| Gas Phase | 4.83 ± 0.25 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | capes.gov.bracs.org |
| Aqueous Solution | (2 ± 1) × 10⁸ M⁻¹ s⁻¹ | acs.org |
Nitrate (B79036) radicals (NO₃•) are another important oxidant in the atmosphere, particularly at night. The reaction of nitrate radicals with this compound is significantly slower than the reaction with hydroxyl radicals. An upper limit for the rate constant for the reaction of NO₃• with DMP has been determined to be <1.4 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. capes.gov.bracs.org This suggests that the reaction with nitrate radicals is a less significant atmospheric removal pathway for DMP compared to its reaction with hydroxyl radicals. capes.gov.bracs.org
In the presence of UV light, particularly with a photocatalyst like titanium dioxide (TiO₂), this compound can undergo photooxidation. oecd.orgcapes.gov.br This process involves the generation of highly reactive species, such as hydroxyl radicals, on the surface of the photocatalyst, which then oxidize the DMP. longdom.org The photooxidation of the similar compound dimethyl methylphosphonate (DMMP) on TiO₂ has been shown to destroy both the P-CH₃ and P-OCH₃ moieties, leading to the formation of adsorbed CO, CO₂, formate (B1220265) ions, and water. capes.gov.br The final phosphorus-containing product is an adsorbed PO₃ species. capes.gov.br The efficiency of photooxidation can be influenced by factors such as the concentration of the substrate, the type and loading of the catalyst, and the presence of other species in the solution. longdom.org
Reactions with Nitrate Radicals
Addition Reactions
This compound is well-known for its ability to undergo addition reactions across unsaturated bonds, particularly carbon-oxygen and carbon-carbon double bonds. These reactions provide powerful methods for forming new carbon-phosphorus bonds.
Addition to Oxo Compounds
The addition of this compound to the carbonyl group of aldehydes and ketones is a classic transformation known as the Pudovik reaction. mdpi.comnih.gov This reaction is one of the most direct and useful methods for synthesizing α-hydroxyphosphonates, which are compounds of interest for their biological and pharmacological activities. nih.gov The mechanism is hypothesized to begin with the deprotonation of dimethyl phosphite (B83602), the tautomeric form of this compound, to create a highly nucleophilic phosphorus species. nih.gov This nucleophile then attacks the electrophilic carbonyl carbon of the oxo compound, forming a tetrahedral intermediate. nih.gov A subsequent proton transfer neutralizes this intermediate to yield the final α-hydroxyphosphonate product. nih.gov
The reaction can be catalyzed by various bases and, in some cases, acids or organometallic compounds. mdpi.com A range of catalysts and conditions have been developed, with many modern methods focusing on inexpensive catalysts and solvent-free conditions to align with the principles of green chemistry. mdpi.com
Table 1: Selected Examples of the Pudovik Reaction with Dialkyl Phosphites and Oxo Compounds mdpi.comThis table is generated based on data for dialkyl phosphites, including dimethyl phosphite, reacting with various aldehydes and ketones.
| Catalyst | Conditions | Substrate Type | Yield |
|---|---|---|---|
| Potassium Phosphate (B84403) (5 mol%) | Solvent-free | Aldehydes | High |
| Barium Hydroxide | Solvent-free | Aldehydes/Ketones | Efficient |
| Aluminum Oxide (3 equiv.) | Stirring, 72h | Ketones | Good to Excellent |
| Triethylamine (1 equiv.) | Not specified | Aldehydes | Good |
| Butyllithium (0.1 mol%) | Hexane | Aldehydes/Ketones | Not specified |
| Titanium Tetraisopropylate | Solvent-free | Ketones | Good to Excellent |
Addition to Alkenes
This compound undergoes addition reactions with alkenes, a process known as hydrophosphonylation. rsc.orgrsc.org This atom-economical reaction is an efficient method for creating carbon-phosphorus bonds, yielding valuable alkylphosphonate derivatives. rsc.orgrsc.org The reaction often proceeds via a free-radical mechanism, particularly under photoinduced conditions using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) and UV irradiation. rsc.orgresearchgate.net This radical addition typically occurs under neutral conditions at room temperature with short reaction times. researchgate.net For terminal alkenes, the hydrophosphonylation exclusively yields the anti-Markovnikov addition product. rsc.org This type of conjugate addition is also referred to as a phospha-Michael reaction. mdpi.comgoogle.com
Table 2: Hydrophosphonylation of Various Alkenes with Dimethyl H-Phosphonate rsc.orgReaction conditions: Alkene, Dimethyl H-phosphonate (100 eq.), DPAP (0.5 eq.), UV-A irradiation.
| Alkene Substrate | Time (min) | Yield (%) |
|---|---|---|
| 1-Octene | 30 | 99 |
| 1-Dodecene | 30 | 81 |
| Allyltrimethylsilane | 60 | 83 |
| β-Pinene (exo-cyclic) | 90 | 75 |
| α-Pinene (endo-cyclic) | 60 | 86 |
| Allyl Phenyl Ether | 30 | 96 |
Tautomerization and Dissociation Pathways
The behavior of this compound ions in the gas phase has been a subject of detailed study, revealing complex isomerization and fragmentation pathways that differ significantly from its neutral-phase chemistry.
Gas-Phase Chemistry of Ions
Tandem mass spectrometry studies have investigated the unimolecular gas-phase chemistry of the this compound radical cation, (CH3O)2P(H)=O•+ (the "keto" form), and its tautomer, the dimethyl phosphite ion, (CH3O)2P-OH•+ (the "enol" form). acs.orgexlibrisgroup.comresearchgate.net A facile tautomerization from the keto ion to the more stable enol isomer is impeded by a high energy barrier for the direct 1,2-hydrogen shift. exlibrisgroup.comresearchgate.net
Instead of a direct tautomerization, the this compound ion (1•+) readily isomerizes via a 1,4-H shift to form a very stable distonic ion, CH2O-(CH3O)P(H)OH•+(1a•+). exlibrisgroup.comresearchgate.netuhasselt.be This distonic ion and related ion-dipole complexes serve as the precursors for the dominant low-energy fragmentation pathway, which is the loss of a neutral formaldehyde (B43269) (CH2=O) molecule. exlibrisgroup.comresearchgate.net The loss of formaldehyde is also the major dissociation pathway for the enol (dimethyl phosphite) ion. exlibrisgroup.comresearchgate.net
Isomerization Barriers and Stability
Computational and experimental studies have quantified the energetics of the isomerization and dissociation processes. Thermochemical analysis shows that the dimethyl phosphite ion ("enol" form) is significantly more stable than the this compound ion ("keto" form). acs.orgexlibrisgroup.comresearchgate.net The isomerization from the less stable phosphonate ion to the phosphite ion occurs in competition with fragmentation, with the barrier for this process estimated to be between 0.7 and 1.4 eV. acs.org Under multiple collision conditions in a mass spectrometer, the isomerization of the this compound ion to the dimethyl phosphite ion can be essentially complete. acs.org
Table 3: Energetics of this compound Ion Isomerization
| Parameter | Value | Source |
|---|---|---|
| Relative Stability (Enol vs. Keto) | Enol ion is 31 kcal/mol more stable | exlibrisgroup.comresearchgate.net |
| Isomerization Barrier (Keto to Enol) | 0.7 - 1.4 eV | acs.org |
| Key Isomerization Pathway | 1,4-H shift to a stable distonic ion | exlibrisgroup.comresearchgate.netuhasselt.be |
| Primary Dissociation Product | Loss of formaldehyde (CH2=O) | exlibrisgroup.comresearchgate.net |
Spectroscopic and Computational Characterization
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are crucial for the detailed characterization of dimethyl phosphonate (B1237965). These methods provide insights into the compound's atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dimethyl phosphonate in solution. One- and two-dimensional NMR experiments provide detailed information about the chemical environment of each nucleus and their connectivity. ipfdd.detandfonline.com
Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are routinely used to characterize this compound and related compounds. mdpi.comresearchgate.net
¹H NMR: The ¹H NMR spectrum of this compound shows a characteristic doublet for the methoxy (B1213986) protons (O-CH₃) due to coupling with the phosphorus atom. chemicalbook.com Another key feature is the proton directly bonded to the phosphorus atom (P-H), which appears as a large doublet with a significant coupling constant (J(P-H)). chemicalbook.comnih.gov For instance, in a study, the P-H coupling constant was reported to be 695 Hz. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methoxy carbons will appear as a doublet due to coupling with the phosphorus atom.
³¹P NMR: ³¹P NMR is particularly informative for organophosphorus compounds. This compound exhibits a characteristic signal in the ³¹P NMR spectrum, and its chemical shift can be influenced by the solvent and concentration. The proton-coupled ³¹P NMR spectrum will show a doublet due to the P-H coupling.
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| This compound | ¹H (P-H) | 6.772 | J(P-H) = 697.6 |
| ¹H (O-CH₃) | 3.790 | J(P-H) = 11.7 | |
| Dimethyl acetylmethylphosphonate | ¹H (O-CH₃) | 3.799 | J(P-H) = 11.2 |
| ¹H (CH₂) | 3.124 | J(P-H) = 22.7 | |
| ¹H (CH₃) | 2.325 | ||
| Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate | ³¹P | 22.64 | |
| ¹H (P(O)OCH₃) | 3.69 (d) | J = 11 | |
| ¹H (CH₂OH) | 4.26-4.31 (m) | ||
| ¹H (P-CH=CH) | 5.96 (ddt) | J = 2, 17, 21 | |
| ¹H (P-CH=CH) | 6.86 (ddt) | J = 3, 17, 23 | |
| ¹³C (POCH₃) | 52.58 (d) | J = 6 | |
| ¹³C (HOCH₂CH=CH) | 62.36 (d) | J = 22 | |
| ¹³C (P-CH=CH) | 113.22 (d) | J = 191 | |
| ¹³C (P-CH=CH) | 153.69 (d) | J = 5 |
Data sourced from references mdpi.comchemicalbook.comchemicalbook.com. Note: 'd' denotes a doublet and 'm' denotes a multiplet.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm signal assignments and establish through-bond connectivities within the this compound molecule. mdpi.com These techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially in more complex derivatives. mdpi.comej-chem.org For example, ¹H-¹H COSY helps identify protons that are coupled to each other, while ¹H-¹³C HMQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.com
¹H, ¹³C, and ³¹P NMR Applications
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum provides distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. mdpi.comresearchgate.netscientific.net
Key characteristic absorption bands for this compound include:
P-H stretching: A notable band is observed in the region of 2428 cm⁻¹. dtic.mil
P=O stretching: A strong absorption band, typically around 1267 cm⁻¹, is characteristic of the phosphoryl group. dtic.mil
C-H stretching: Bands corresponding to the methyl groups (CH₃) are observed around 2854-3000 cm⁻¹. dtic.mil
P-O-C stretching: These vibrations typically appear in the fingerprint region of the spectrum.
The presence and position of these bands can confirm the structural integrity of the compound. mdpi.comdtic.mil
Mass Spectrometry (MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. mdpi.comresearchgate.netscientific.net Electron ionization (EI) is a common technique used for this purpose. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. nih.gov
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) is a soft ionization technique that is particularly useful for analyzing organophosphorus compounds in various matrices, including in-situ studies of atmospheric reactions. acs.orgcapes.gov.brnih.gov API-MS has been used to investigate the products formed from the reactions of this compound with OH radicals in the atmosphere. acs.orgnih.gov This technique allows for the detection of reaction intermediates and products with high sensitivity. nih.gov For instance, in studies of the atmospheric chemistry of this compound, API-MS analysis identified products with molecular weights of 96 and 126, which were attributed to CH₃OP(O)(H)OH and (CH₃O)₂P(O)OH, respectively. acs.orgnih.gov
Tandem Mass Spectrometry for Ion Studies
Tandem mass spectrometry (MS/MS) has been instrumental in probing the identity and fragmentation pathways of this compound ions in the gas phase. researchgate.netexlibrisgroup.com These studies often involve techniques such as metastable ion (MI) spectra, collision-induced dissociation (CID), and neutralization-reionization mass spectrometry (NRMS). researchgate.netexlibrisgroup.com
Research has shown that the "keto" ion of this compound, (CH₃O)₂P(H)=O•+, can isomerize to its more stable "enol" tautomer, dimethyl phosphite (B83602), (CH₃O)₂P-OH•+, though this is hindered by a significant energy barrier for a direct 1,2-H shift. researchgate.net Instead, the keto ion readily undergoes a 1,4-H shift to form a stable distonic ion, which serves as a precursor for the low-energy loss of formaldehyde (B43269) (CH₂=O). researchgate.net The loss of formaldehyde is also a primary dissociation pathway for the enol ion. researchgate.net The identity of the resulting ions is thoroughly examined using various MS/MS methods, including consecutive MI/CID and CID/CID spectra, as well as deuterium (B1214612) labeling to trace the hydrogen transfer pathways. researchgate.netexlibrisgroup.com
Photoelectron Spectroscopy
Gas-phase photoelectron spectroscopy (PES) has been employed to directly probe the occupied valence and core electronic levels of this compound. escholarship.orgacs.orgnih.gov These experimental studies, often coupled with computational analysis, provide detailed insights into the molecule's electronic structure. escholarship.orgacs.orgnih.gov
The valence photoelectron spectrum of this compound reveals a series of bands corresponding to the ionization of electrons from different molecular orbitals. escholarship.org By comparing the experimental binding energies with those of related molecules like trimethyl phosphate (B84403) and trimethylphosphine (B1194731) oxide, systematic shifts in binding energy can be observed, which correlate with the substitution of functional groups on the central phosphorus atom. escholarship.orgnih.govacs.org Core-level spectra for P 2p, C 1s, and O 1s have also been recorded, providing a comprehensive electronic characterization that serves as a reference for studies involving this compound, such as its adsorption on various surfaces. escholarship.orgnih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the unoccupied electronic states of this compound. escholarship.orgacs.orgnih.gov By exciting core electrons to unoccupied molecular orbitals, NEXAFS provides information about the nature and energy of these orbitals.
The C K-edge and O K-edge NEXAFS spectra of this compound are characterized by transitions to mixed valence and Rydberg states. acs.org For the C K-edge, the initial transition to the lowest unoccupied molecular orbital (LUMO) arises from the methyl C 1s level. acs.org A subsequent peak is associated with the C(POCH₃) → LUMO transition. acs.org Theoretical simulations, such as those using time-dependent density functional theory (TD-DFT), are crucial for assigning these spectral transitions and interpreting the complex features observed in the experimental spectra. acs.org
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Observation | Reference |
| Tandem Mass Spectrometry | Isomerization of (CH₃O)₂P(H)=O•+ to (CH₃O)₂P-OH•+; loss of CH₂=O as a major fragmentation pathway. | researchgate.net |
| Photoelectron Spectroscopy | Determination of valence and core-level binding energies; systematic shifts with functional group substitution. | escholarship.orgnih.gov |
| NEXAFS Spectroscopy | Characterization of unoccupied molecular orbitals; transitions to mixed valence/Rydberg states. | acs.org |
Computational Chemistry Studies
Computational chemistry has become an indispensable tool for complementing experimental findings and providing deeper insights into the properties of this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely used to study various aspects of this compound, including its electronic structure, reaction mechanisms, and interactions with other molecules and surfaces. escholarship.orgnih.govnih.govacs.orgnih.gov DFT calculations have been employed to assign spectral features in photoelectron and NEXAFS spectra, visualize molecular orbitals, and explore the hydrolysis of this compound. escholarship.orgnih.govnih.govacs.org For instance, hybrid DFT calculations have been used to investigate the binding configurations and hydrolysis pathways of this compound on zirconium hydroxide (B78521), revealing that an addition-elimination mechanism is both kinetically and thermodynamically favored over direct interchange. nih.govacs.org
Modeling Electronic Structure and Molecular Orbitals
Computational modeling provides a detailed picture of the electronic structure and molecular orbitals of this compound. escholarship.orgnih.govtandfonline.com These calculations help in understanding the nature of chemical bonds and the distribution of electron density within the molecule. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the molecule's reactivity. For this compound, the two highest occupied molecular orbitals (HOMO and HOMO-1) are nearly degenerate and are primarily located along the P=O bond. mdpi.com The electronic structure is significantly influenced by the substituents on the phosphorus atom, with alkyl groups leading to a downfield shift in ³¹P NMR signals compared to aryl groups. tandfonline.com
Simulation of Vibrational Frequencies
The simulation of vibrational frequencies using computational methods, such as DFT, is crucial for interpreting experimental infrared and Raman spectra. ijcce.ac.ir These simulations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental peaks. For derivatives of this compound, DFT calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set have shown good agreement between calculated and experimental harmonic vibrational frequencies. ijcce.ac.ir In studies of this compound radical cations, DFT calculations have been used to assign observed oscillations in ion yields to specific vibrational modes, such as the symmetric O–P–O bend and the P–C stretch. mdpi.com
Table 2: Computational Methods and Applications for this compound
| Computational Method | Application | Key Findings | Reference |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectral assignment. | Favored hydrolysis pathway is addition-elimination; aids in interpreting PES and NEXAFS spectra. | escholarship.orgnih.govacs.org |
| Molecular Orbital Theory | Modeling electronic structure and molecular orbitals. | HOMO and HOMO-1 are nearly degenerate and localized on the P=O bond. | tandfonline.commdpi.com |
| Vibrational Frequency Simulation | Interpretation of IR and Raman spectra; assignment of vibrational modes. | Good agreement between calculated and experimental frequencies; assignment of O-P-O bend and P-C stretch modes. | ijcce.ac.irmdpi.com |
Studies of Adsorption Mechanisms
The adsorption of this compound (DMMP) on various surfaces, particularly metal oxides, has been extensively studied to understand the fundamental interactions that are crucial for applications in chemical sensing and decontamination. These studies employ a combination of experimental techniques like infrared spectroscopy, X-ray photoelectron spectroscopy (XPS), and temperature-programmed desorption (TPD), alongside computational methods such as density functional theory (DFT).
The primary interaction mechanism for DMMP on most metal oxide surfaces involves the phosphoryl (P=O) group. The oxygen atom of this group acts as a Lewis base, donating electron density to Lewis acid sites on the surface, which are typically under-coordinated metal cations. escholarship.orgscispace.comkoreascience.kr A secondary interaction pathway is through hydrogen bonding between the phosphoryl oxygen and surface hydroxyl (-OH) groups. escholarship.orgkoreascience.krucr.edu
On titanium dioxide (TiO₂), a widely studied substrate, DMMP uptake occurs through both molecular (physisorption) and reactive (chemisorption) pathways. nih.gov Molecular adsorption is driven by hydrogen bond formation with surface hydroxyls. nih.gov Reactive chemisorption involves the interaction of the P=O group with surface Lewis acid sites (e.g., five-coordinate Ti⁵⁺ atoms) and active oxygen species. nih.govdtic.milrsc.org At room temperature, this can lead to the cleavage of a P-OCH₃ bond, resulting in surface-bound methoxy species and methyl methylphosphonate (B1257008). researchgate.netresearchgate.net DFT calculations on anatase TiO₂ show a strong molecular adsorption energy of about -21.0 kcal/mol, involving a dative bond between the phosphoryl oxygen and a Ti⁵⁺ site. dtic.mil On rutile TiO₂(110), the adsorption energy was calculated to be even higher at -227 kJ/mol (-54.2 kcal/mol). rsc.org
Studies on molybdenum trioxide (MoO₃) show that DMMP adsorbs intact at room temperature, primarily through the phosphoryl oxygen, indicated by a significant red shift in the P=O stretching frequency in infrared spectra. ucr.edu The interaction is relatively weak, and the molecule desorbs intact when heated in a vacuum. ucr.edu However, the presence of surface defects like oxygen vacancies or hydroxyl groups enhances the adsorption and can promote decomposition. escholarship.orgscispace.comucr.edu
On zirconium oxide (ZrO₂) nanoclusters, DMMP undergoes dissociative adsorption even at room temperature. jh.edu XPS studies indicate the scission of a P-OCH₃ bond, with further decomposition occurring at elevated temperatures, leading to the evolution of methanol (B129727), dimethyl ether, and formaldehyde. jh.edu Similarly, on zinc oxide (ZnO) nanoparticles, which readily hydroxylate in ambient conditions, DMMP decomposes to produce methanol at room temperature. ucr.edu DFT calculations suggest that this decomposition is facilitated by the hydroxylated surface. ucr.edu
The nature of the surface significantly influences the adsorption energy. On amorphous silica (B1680970) (SiO₂), where the primary binding sites are surface silanol (B1196071) (Si-OH) groups, adsorption occurs via hydrogen bonding. dtic.mil Computational studies show the most stable configuration involves the phosphoryl oxygen atom forming hydrogen bonds with two adjacent silanol groups. dtic.mil The reported adsorption energy on silica varies widely (from 54.5 to 109.2 kJ/mol), depending on the specific surface structure and analytical method used. dtic.mil
The following table summarizes key findings from various adsorption studies:
Table 1: Summary of this compound Adsorption Studies on Various Surfaces
| Substrate | Technique(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| TiO₂ (Anatase & Rutile) | DFT, FTIR, XPS, TPD | Molecular adsorption via P=O to Ti⁵⁺ sites. Dissociative adsorption involves P-OCH₃ cleavage. Adsorption energy: ~-21 kcal/mol (Anatase), -227 kJ/mol (Rutile). | nih.govdtic.milrsc.orgresearchgate.net |
| MoO₃ | APXPS, DRIFTS, TPD, DFT | Weak, intact molecular adsorption at room temperature via P=O group. Decomposition occurs at higher coverages or on defect sites. | escholarship.orgscispace.comucr.edu |
| ZrO₂ (Clusters) | XPS, TPD/R | Dissociative adsorption at room temperature via P-OCH₃ scission. Products include methanol, dimethyl ether. | jh.edu |
| ZnO (Nanoparticles) | DFT, DRIFTS | Adsorption facilitated by surface hydroxyls. Decomposes to methanol at room temperature. Adsorption energy: -132 kJ/mol (pristine), -65 kJ/mol (hydroxylated). | ucr.edu |
| SiO₂ (Amorphous) | DFT, IR Spectroscopy | Adsorption via hydrogen bonding between P=O and surface silanol (Si-OH) groups. Adsorption energy: 54.5 - 109.2 kJ/mol. | dtic.mildtic.mil |
| Al₂O₃ | IR Spectroscopy | Adsorption via electrophilic attack; P=O interacts with Lewis acidic Al sites, leading to loss of methoxy groups. | mdpi.com |
Investigation of Ion Chemistry and Fragmentation Patterns
The ion chemistry and fragmentation pathways of this compound have been characterized primarily by mass spectrometry (MS), particularly using electron ionization (EI). These studies are fundamental for the analytical detection of DMMP and for understanding its behavior under energetic conditions.
The EI mass spectrum of DMMP is well-documented. nist.gov The molecular ion, [CH₃PO(OCH₃)₂]⁺˙, appears at a mass-to-charge ratio (m/z) of 124. The fragmentation pattern is characterized by several key ions resulting from the cleavage of bonds around the central phosphorus atom.
Key fragmentation pathways observed in the electron ionization of DMMP include:
Loss of a methoxy radical (·OCH₃): Cleavage of a P-OCH₃ bond leads to the formation of a highly abundant ion at m/z 93.
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in an ion at m/z 94.
Cleavage of the P-C bond: Loss of the methyl radical (·CH₃) attached directly to the phosphorus atom results in an ion at m/z 109, [PO(OCH₃)₂]⁺. rsc.org
Formation of the [PO₃CH₄]⁺ or [PO₂CH₄]⁺˙ ion: Complex rearrangements can lead to the formation of a characteristic ion at m/z 79. ucr.edumdpi.com
The relative abundance of these fragments can vary with the ionization energy. Femtosecond laser ionization, for example, is considered a "soft" ionization technique that results in a significantly higher yield of the intact parent molecular ion compared to standard EI-MS. researchgate.netnih.govacs.org
Ion-molecule reactions of DMMP have also been investigated using techniques like ion trap mass spectrometry. Reactions with the hydroperoxide anion (HOO⁻) show two main pathways: nucleophilic substitution at a carbon atom to produce the [CH₃P(O)(OCH₃)O]⁻ ion (m/z 109) and proton transfer to yield the [CH₂P(O)(OCH₃)₂]⁻ ion (m/z 123). rsc.orguow.edu.au Studies with various positive and negative ions in chemical ionization mass spectrometry show that DMMP reacts rapidly with protonated species, typically at the collision limit, via non-dissociative proton transfer. nih.gov
The table below details the major ions observed in the electron ionization mass spectrum of this compound.
Table 2: Major Fragment Ions of this compound in Electron Ionization Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway | Reference(s) |
|---|---|---|---|
| 124 | [CH₃PO(OCH₃)₂]⁺˙ | Molecular Ion (Parent) | ucr.edunist.gov |
| 109 | [P(O)(OCH₃)₂]⁺ | Loss of ·CH₃ from the parent ion | rsc.orgnih.gov |
| 94 | [CH₃P(OH)(OCH₃)]⁺˙ | Rearrangement and loss of CH₂O from the parent ion | mcmaster.ca |
| 93 | [CH₃P(O)(OCH₃)]⁺ | Loss of ·OCH₃ from the parent ion | mcmaster.ca |
| 79 | [PO₂CH₄]⁺˙ or [HPO(OCH₃)]⁺˙ | Complex rearrangement, loss of C₂H₅O or CH₃ + CH₂O | ucr.edumdpi.com |
| 65 | [P(OH)₂]⁺ or [PO₂H]⁺˙ | Further fragmentation of larger ions | mcmaster.ca |
| 47 | [PO]⁺ | Cleavage of all substituents from phosphorus | mcmaster.ca |
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Processes
Abiotic processes play a significant role in the environmental breakdown of Dimethyl phosphonate (B1237965), particularly in the atmosphere and water. These processes include atmospheric degradation by hydroxyl radicals, photodegradation in water, and hydrolysis in aquatic environments. wikipedia.org
Atmospheric Degradation by OH Radicals
Dimethyl phosphonate released into the atmosphere is rapidly degraded through reactions with photochemically-produced hydroxyl (OH) radicals. wikipedia.org The estimated atmospheric half-life for DMP due to indirect photodegradation is approximately 2.9 hours. wikipedia.org This estimation is based on a degradation rate constant of 5.58 x 10⁻¹² cm³ (molecule x sec)⁻¹ and a mean OH-radical concentration of 0.5 x 10⁶ cm⁻³ over a 24-hour day. wikipedia.org Another reported atmospheric half-life for vapor-phase dimethyl hydrogen phosphite (B83602) is about 3.2 days, derived from a rate constant of 5.08 x 10⁻¹² cm³/molecule-sec at 25 °C. fishersci.dk
Experimental studies have measured the rate constants for the gas-phase reactions of OH radicals with this compound (DMHP) across a temperature range of 278-351 K. At 296 ± 2 K, the rate constant was determined to be 4.83 ± 0.25 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov The Arrhenius expression describing this reaction is 1.01 x 10⁻¹² e^((474 ± 159)/T) cm³ molecule⁻¹ s⁻¹. nih.gov
Table 1: Atmospheric Degradation by OH Radicals
| Parameter | Value | Unit | Source |
| Estimated Half-life | 2.9 | hours | wikipedia.org |
| Degradation Rate Constant | 5.58 x 10⁻¹² | cm³ (molecule x sec)⁻¹ | wikipedia.org |
| Mean OH-radical Concentration | 0.5 x 10⁶ | cm⁻³ (24h day) | wikipedia.org |
| Half-life (alternative estimate) | 3.2 | days | fishersci.dk |
| Rate Constant (alternative estimate) | 5.08 x 10⁻¹² | cm³ (molecule-sec)⁻¹ (at 25 °C) | fishersci.dk |
| Rate Constant (experimental, 296 ± 2 K) | 4.83 ± 0.25 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | nih.gov |
| Arrhenius Expression | 1.01 x 10⁻¹² e^((474 ± 159)/T) | cm³ molecule⁻¹ s⁻¹ | nih.gov |
Photodegradation in Water
This compound is known to undergo degradation through photooxidation in aqueous environments. wikipedia.org A study conducted by Bayer AG in 2002 investigated the stability of DMP in water, indicating that it hydrolyzes at a rate ranging from rapid to moderately fast. wikipedia.org Further evidence for photodegradation comes from studies on its homologue, diethyl phosphonate, which showed 50% degradation within 29 hours in aerobic water under UV-light exposure. wikipedia.org This suggests a similar susceptibility of DMP to photooxidation. wikipedia.org While dimethyl hydrogen phosphite does not absorb at wavelengths greater than 290 nm, implying it is not susceptible to direct photolysis by sunlight, the observed "photooxidation" suggests indirect photolytic processes may occur. wikipedia.orgfishersci.dk The photocatalytic decomposition of other phosphonates, such as dimethyl methylphosphonate (B1257008) (DMMP) by titanium dioxide, has been shown to produce degradation products including formic acid, formaldehyde (B43269), phosphate (B84403), and methylphosphonic acid. fishersci.ca
Hydrolysis in Aquatic Environments
Hydrolysis is the primary degradation pathway for this compound in water. wikipedia.org This process involves the sequential breakdown of DMP into monomethyl phosphonate (MMP) and methanol (B129727), with MMP subsequently hydrolyzing further to phosphorous acid and additional methanol. wikipedia.org The hydrolysis rate of DMP is notably faster than that of MMP. wikipedia.org
The rate of hydrolysis is significantly influenced by pH, demonstrating varying half-lives across different acidity levels:
At pH 4, the experimentally determined half-life is approximately 470 hours. wikipedia.org
At pH 7, the half-life is considerably shorter, around 3 hours. wikipedia.org
Under alkaline conditions at pH 9, the hydrolysis is very rapid, with a half-life of less than 0.3 hours. wikipedia.org
Temperature also affects the hydrolysis rate; for instance, at 50 °C and pH 4, the half-life decreases to 17.3 hours. wikipedia.org In unbuffered water, the half-life of this compound has been reported to be between 50 and 70 hours. wikipedia.org Other reports indicate hydrolysis half-lives of 10 days at 25 °C and 19 days at 20 °C for dimethyl hydrogen phosphite. fishersci.dk Basic conditions are known to accelerate the hydrolysis process. fishersci.dk The final hydrolysis products typically include methanol and phosphorous acid or its salts. fishersci.dk
Table 2: Hydrolysis Half-lives of this compound in Water
| Condition | Temperature (°C) | pH | Half-life (hours) | Source |
| Buffered solution | 23 | 4 | 470 | wikipedia.org |
| Buffered solution | 23 | 7 | 3 | wikipedia.org |
| Buffered solution | 23 | 9 | <0.3 | wikipedia.org |
| Buffered solution | 50 | 4 | 17.3 | wikipedia.org |
| Unbuffered water | Not specified | Neutral | 50-70 | wikipedia.org |
| Unspecified (DMP) | 25 | Not specified | 240 (10 days) | fishersci.dk |
| Unspecified (DMP) | 20 | Not specified | 456 (19 days) | fishersci.dk |
Biotic Degradation Processes
Microbial Degradation Pathways
Microorganisms play a crucial role in the breakdown of organophosphorus compounds, often through the hydrolysis of P-O-alkyl and P-O-aryl bonds. wikipedia.org While the carbon-phosphorus (C-P) bond found in phosphonates is generally resistant to chemical and enzymatic degradation, various microorganisms have evolved specific enzymatic systems to cleave this stable bond and utilize phosphonates as a phosphorus source. sci-toys.com These enzymatic systems can operate through hydrolytic, radical, or oxidative reaction mechanisms. sci-toys.com
Examples of microbial degradation pathways for phosphonates include the phosphonatase pathway, which degrades compounds like 2-aminoethylphosphonate (2-AEP), and the C-P lyase pathway, which can lead to the formation of alkanes and alkenes from alkylphosphonates. Recently, a new microbial pathway involving the enzymes TmpA and TmpB has been identified for the degradation of 2-(trimethylammonio)ethylphosphonate (TMAEP), yielding glycine (B1666218) betaine (B1666868) and phosphate. Numerous bacterial and some fungal species have been isolated that are capable of degrading a wide range of organophosphorus compounds in both liquid cultures and soil systems. wikipedia.org
Environmental Persistence and Mobility
The persistence and mobility of this compound in the environment are largely influenced by its high water solubility and susceptibility to hydrolysis. This compound is highly soluble in water, with concentrations exceeding 100 g/L at 19.5 °C. wikipedia.org
The primary degradation pathway for this compound in aquatic environments is hydrolysis. wikipedia.org This process yields monomethyl phosphonate (MMP), phosphorous acid, and methanol as degradation products. wikipedia.org The rate of hydrolysis is significantly dependent on pH, with half-lives varying from approximately 470 hours at pH 4, to about 3 hours at pH 7, and less than 0.3 hours at pH 9. wikipedia.org This indicates that this compound degrades rapidly under neutral to alkaline conditions in water.
The following table summarizes key environmental persistence and mobility parameters for this compound:
| Parameter | Value (this compound) | Value (Monomethyl Phosphonate) | Reference |
| Water Solubility (at 19.5 °C) | > 100 g/L | Not specified | wikipedia.org |
| Hydrolysis Half-life (pH 4) | ~470 hours | Not specified | wikipedia.org |
| Hydrolysis Half-life (pH 7) | ~3 hours | Not specified | wikipedia.org |
| Hydrolysis Half-life (pH 9) | < 0.3 hours | Not specified | wikipedia.org |
| Atmospheric Half-life (OH-radicals) | 2.9 hours | Not applicable | wikipedia.org |
| Ready Biodegradability | Not readily biodegradable (50% after 28 days) | Not readily biodegradable | wikipedia.orgnih.gov |
Adsorption to Soils and Sediments
The mobility of this compound in soil and sediment environments is characterized by a very low potential for adsorption. This is primarily attributed to its high water solubility and susceptibility to hydrolysis. wikipedia.orgnih.govfishersci.ch
Calculated organic carbon-water (B12546825) partition coefficient (Koc) values further support this low adsorption potential. For this compound, the calculated Koc value is 2.62, and for its degradation product, monomethyl phosphonate, the Koc value is 1.36. wikipedia.org These values suggest a very low sorption potential to soil organic matter, indicating that this compound and its primary degradation product are unlikely to strongly bind to soil and sediment particles. wikipedia.org Consequently, adsorption to soils, suspended solids, or sediments is not considered a significant environmental fate process for this compound, largely due to its rapid hydrolysis in moist conditions. nih.govfishersci.ch While volatilization from dry soil surfaces may occur based on its vapor pressure, it is not expected to be a major fate process from moist soils. fishersci.ch
Bioaccumulation Potential
This compound exhibits a very low potential for bioaccumulation in organisms. This is primarily indicated by its low octanol-water partition coefficient (log Kow) values. The calculated log Kow for this compound is -1.2, and for its degradation product, monomethyl phosphonate (MMP), it is -1.19. wikipedia.org These negative log Kow values suggest that the compounds are hydrophilic and have a very low tendency to partition into fatty tissues of organisms. wikipedia.org
Furthermore, the rapid hydrolysis of this compound in aquatic environments means that a bioconcentration factor (BCF) cannot be reliably measured. wikipedia.orgnih.gov Studies in rodents have also shown little evidence of bioaccumulation or saturation of absorption and elimination over a range of studied doses. wikipedia.org Based on these characteristics, this compound is not considered to be a persistent, bioaccumulating, and toxic (PBT) substance or a very persistent and very bioaccumulating (vPvB) substance.
Toxicological and Ecotoxicological Research
Toxicokinetics and Metabolism
Studies on the toxicokinetics and metabolism of dimethyl phosphonate (B1237965) in animal models provide insights into its absorption, distribution, elimination, and biotransformation pathways.
Absorption, Distribution, and Elimination
Dimethyl phosphonate is readily absorbed following oral and dermal exposure in rodents. smolecule.com Research indicates minimal evidence of bioaccumulation or saturation of absorption and elimination within the studied dose ranges. The primary routes of elimination for this compound-derived radioactivity are expired air, predominantly as carbon dioxide (CO2), and urine, accounting for 44-57% and 28-49% of the administered dose, respectively. smolecule.comguidechem.com Only a minor fraction (1-2%) is eliminated via feces, and 2-3% as volatile organic compounds. smolecule.comguidechem.com Elimination half-lives for the related compound dimethyl methylphosphonate (B1257008) (DMMP) in rats range between 3 and 6 hours. nih.gov
Following absorption, this compound-derived radioactivity is widely distributed throughout the tissues of rats and mice. The highest concentrations have been observed in key organs such as the liver, kidneys, spleen, lungs, and forestomach. smolecule.comguidechem.comatamanchemicals.com Conversely, lower concentrations were detected in the brain, skeletal muscle, and adipose tissue. smolecule.com A notable species-dependent difference in toxicokinetics is the more rapid metabolism and elimination observed in mice compared to rats, with the clearance rate in mice being approximately twice as fast. guidechem.comatamanchemicals.com
Metabolic Pathways and Metabolite Identification
The primary metabolic pathway for this compound in rodents involves oxidative demethylation. This process yields monomethyl hydrogen phosphite (B83602) (MMP) as a key metabolite, with the methanol (B129727) formed subsequently undergoing further oxidation to CO2. smolecule.comatamanchemicals.com Monomethyl hydrogen phosphite has been identified and excreted in the urine of exposed animals. smolecule.comatamanchemicals.com In in vitro studies, dimethyl hydrogen phosphite was shown to be metabolized to formaldehyde (B43269) by microsomal fractions derived from various organs, including the liver, lungs, kidneys, forestomach, and glandular stomach. smolecule.com
Genotoxicity and Mutagenicity Studies
In vitro data suggest that this compound exhibits mutagenic and clastogenic (chromosome-breaking) potential. While bacterial Ames tests were primarily negative, with one NTP assay reporting negative results for specific Salmonella typhimurium strains, positive findings were observed in several mammalian cell assays. These include the chromosomal aberration assay in Chinese hamster ovary (CHO) cells, the sister chromatid exchange assay in CHO cells, and the mouse lymphoma assay (L5178Y). Furthermore, a mouse micronucleus test showed positive results in male mice, indicating in vivo genotoxic effects. However, this compound did not induce sex-linked recessive lethal mutations in Drosophila melanogaster. atamanchemicals.com For the related compound dimethyl methylphosphonate (DMMP), the weight of evidence from numerous genotoxicity/mutagenicity studies suggests that exposure may elicit genetic defects.
The following table summarizes key genotoxicity and mutagenicity findings for this compound:
| Study Type | Species/Cell Line | Result | Citation |
| Ames Test (Bacterial) | Salmonella typhimurium | Primarily Negative | |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) | Positive | |
| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) | Positive | |
| Mouse Lymphoma Assay | L5178Y Mouse Cells | Positive | |
| Micronucleus Test | Male Mouse | Positive | |
| Sex-linked Recessive Lethal Test | Drosophila melanogaster | Negative | atamanchemicals.com |
Carcinogenicity Assessments
Carcinogenicity assessments of this compound have been conducted in various animal models to evaluate its potential to induce tumor formation.
Tumorigenic Effects in Animal Models
Studies have provided clear evidence of carcinogenicity for this compound in male Fischer 344 (F344) rats. atamanchemicals.com In female F344 rats, the evidence for carcinogenicity was considered equivocal. atamanchemicals.com Conversely, no evidence of carcinogenicity was observed in male and female B6C3F1 mice. atamanchemicals.com
In rats, exposure to this compound led to an increased incidence of specific tumor types. These included alveolar/bronchiolar carcinomas in both male and female rats, and squamous-cell carcinomas of the lung, along with papillomas and carcinomas of the forestomach, specifically in male rats.
The International Agency for Research on Cancer (IARC) has classified dimethyl hydrogen phosphite (DMP) as Group 3, meaning it is "not classifiable as to its carcinogenicity to humans." This classification is based on limited evidence of carcinogenicity in experimental animals and a lack of available data from studies in humans.
Target Organ Toxicity
This compound exposure has been associated with toxicity to specific target organs in experimental animals. The primary target organs identified in rats are the lungs and forestomach. atamanchemicals.com
Observed toxic effects in rats include chemical pneumonia, lung adenomatous and alveolar epithelial hyperplasia, hyperkeratosis, submucosal edema, and hyperplasia of the forestomach. Additionally, urinary bladder calculi were noted in high-dose male rats. In mice, effects such as increased hepatocellular vacuolization, cardiac mineralization, testicular atrophy, and lung congestion have been reported. Specifically, focal testicular calcification was observed in mice, and hypospermatogenesis in rats, indicating reproductive system toxicity. Dose-related testicular atrophy was also seen in B6C3F1 mice. atamanchemicals.com
Reproductive and Developmental Toxicity
Research into the reproductive and developmental toxicity of this compound (CAS 868-85-9) has revealed specific effects on fertility and development in animal models.
Reproductive Toxicity In screening studies on rats, effects on fertility were observed in females at a dose of 270 mg/kg body weight per day (bw/d). These effects included a decrease in the number of females with corpora lutea and implantation sites, occurring in the presence of severe general toxicity. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in this study was determined to be 90 mg/kg bw/d. oecd.org this compound is also suspected of being a human reproductive toxicant, based on observations from oral and inhalation exposures in male rats. ashland.com Further studies in male rats have shown adverse effects on the reproductive system, with a decrease in sperm quality noted at doses of 1000 mg/kg bw/day and higher. industrialchemicals.gov.au
Investigations into dominant lethal effects in rats indicated an increase in resorptions at doses of 250 mg/kg bw/day and above. In mice, similar effects were observed at doses of 1000 mg/kg bw/day and higher. The Lowest Observed Adverse Effect Level (LOAEL) for dominant lethal effects in rats was established at 250 mg/kg bw/day due to increased resorptions in untreated females mated with treated males. The NOAEL for paternal toxicity, based on reduced sperm motility, was 500 mg/kg bw/day. industrialchemicals.gov.au Additionally, focal testicular calcification was observed in mice that received 100 mg/kg bw/d orally for two years. Hypospermatogenesis was noted in rats following a four-week inhalation exposure to 483 mg/m³ (approximately 100 mg/kg bw/d). oecd.org
Developmental Toxicity Regarding developmental toxicity, studies in rats administered this compound at doses of 30 and 90 mg/kg bw/d did not show any evidence of developmental toxicity. The NOAEL for developmental toxicity was therefore set at 90 mg/kg bw/d. oecd.org
Ecotoxicity to Aquatic Organisms
This compound's environmental fate and ecotoxicity to aquatic organisms have been evaluated, indicating its behavior in water and its effects on various aquatic species.
This compound is very soluble in water (>100 g/l at 19.5 °C) and undergoes hydrolysis, with half-lives varying significantly with pH. For instance, the experimentally determined half-life is approximately 470 hours at pH 4, about 3 hours at pH 7, and less than 0.3 hours at pH 9. oecd.org Despite its hydrolysis, this compound is not considered readily biodegradable, showing 50% degradation after 28 days. oecd.org Its low log Kow value (-1.2) suggests a negligible potential for bioaccumulation. oecd.org
Toxicity to Fish, Invertebrates, and Aquatic Plants
During aquatic ecotoxicity tests, both this compound and its degradation products, such as monomethyl phosphonate (MMP), methanol, and phosphorous acid, were present due to its hydrolysis in water. oecd.org
Toxicity to Fish Studies on fish species have provided the following acute toxicity data:
Table 1: Acute Toxicity of this compound to Fish
| Organism | Parameter | Concentration (mg/l) | Exposure Period | Reference |
|---|---|---|---|---|
| Danio rerio | LC0 | ≥ 100 (nominal) | 96 h | oecd.orgopcw.org |
| Pimephales promelas | EC50 | 225 (nominal) | 96 h | oecd.org |
A limit test with Danio rerio at a nominal concentration of 100 mg/l showed no observed effects after 96 hours. oecd.org
Toxicity to Invertebrates For aquatic invertebrates, specifically Daphnia magna, the following acute toxicity was reported:
Table 2: Acute Toxicity of this compound to Aquatic Invertebrates
| Organism | Parameter | Concentration (mg/l) | Exposure Period | Reference |
|---|---|---|---|---|
| Daphnia magna | EC50 | 25 (nominal) | 48 h | oecd.orgopcw.org |
| Daphnia magna | EC0 | = 12.5 | 48 h | oecd.org |
The geometric mean concentration of the hydrolysis product monomethyl phosphonate (MMP) during the Daphnia magna test was 8 mg/l. oecd.org
Toxicity to Aquatic Plants For aquatic plants, specifically algae, the following data is available:
Table 3: Acute Toxicity of this compound to Aquatic Plants (Algae)
| Organism | Parameter | Concentration (mg/l) | Exposure Period | Reference |
|---|
The geometric mean concentration of the hydrolysis product MMP during the Desmodesmus subspicatus test was 26 mg/l. oecd.org
Applications in Advanced Materials and Catalysis
Flame Retardant Applications
Dimethyl methylphosphonate (B1257008) (DMMP) is widely employed as a flame retardant, primarily due to its halogen-free and phosphorus-based composition. wikipedia.orggoyenchemical.comsabtechmachine.com This compound is characterized as a colorless or light yellow transparent liquid with low viscosity and a phosphorus content of approximately 25%. goyenchemical.comsabtechmachine.com It exhibits good solubility in both water and various organic solvents. goyenchemical.comsabtechmachine.com
The flame retardant mechanism of DMMP is rooted in its thermal decomposition profile. When exposed to high temperatures, DMMP undergoes decomposition, yielding phosphoric acid. sabtechmachine.com This phosphoric acid further dehydrates to form a series of condensed phosphorus compounds, including pyrophosphoric acid, metaphosphoric acid, and polyphosphoric acid. sabtechmachine.com These non-volatile phosphorus species create a protective phosphoric acid layer on the burning surface of the material. sabtechmachine.com This layer acts as a barrier, effectively isolating the underlying material from oxygen and heat, thereby inhibiting combustion. sabtechmachine.com Furthermore, polyphosphoric acid promotes the charring of polymer materials during combustion, which reduces oxidative reactions and releases water. sabtechmachine.com At even higher temperatures, DMMP thermally decomposes into phosphorus pentoxide, carbon dioxide, and water, which dilutes flammable gases and helps prevent the emission of toxic gases, distinguishing it from some halogenated phosphate (B84403) flame retardants. sabtechmachine.com
DMMP has demonstrated effectiveness across a range of polymeric materials. It is particularly effective in both flexible and rigid polyurethane foams, as well as in unsaturated polyester (B1180765) and epoxy resins. goyenchemical.comsabtechmachine.com It also finds application in various other resins and coatings. goyenchemical.com Research indicates that adding 5–10% DMMP to flexible foam can achieve self-extinguishing behavior once the ignition source is removed. sabtechmachine.com For rigid foam, a 5% DMMP incorporation can achieve an oxygen index of 24.5, comparable to the performance of 14% Tris(2-chloroethyl) phosphate (TCEP) or 18% Tris(2,3-dichloropropyl) phosphate. sabtechmachine.com
Other notable organophosphate flame retardants include Tris(chloropropyl) phosphate (TCPP), a chlorinated organophosphate commonly added to polyurethane foams, and Tris(2,3-dibromopropyl) phosphate (TRIS), which was historically used in textiles and plastics. atamanchemicals.comwikipedia.orgnih.govcenmed.com Brominated flame retardants like Tetrabromobisphenol A diglycidyl ether, an epoxy resin, and Chlorendic acid, a chlorinated carboxylic acid, are also employed to impart flame retardant properties to materials. wikipedia.orgwikipedia.org
In the context of poly(methyl methacrylate) (PMMA) systems, phosphorus modification, often involving phosphonate (B1237965) ester functions, contributes to flame retardancy. vu.edu.au Upon thermal cracking, these phosphonate ester functions produce 'phosphorus' acid species that initiate the charring process. vu.edu.au Additionally, phosphorus- and/or oxygenated phosphorus-containing volatiles can act as flame inhibitors in the gaseous phase. vu.edu.au
Table 1: Key Properties of Dimethyl Methylphosphonate (DMMP)
| Property | Value | Source |
| Appearance | Colorless or light yellow transparent liquid | goyenchemical.comsabtechmachine.com |
| Phosphorus Content | ~25% | goyenchemical.comsabtechmachine.com |
| Viscosity | Low | goyenchemical.comsabtechmachine.com |
| Solubility | Soluble in water and organic solvents | goyenchemical.comsabtechmachine.com |
| Decomposition Temp. | >187 °C | sabtechmachine.com |
Table 2: Flame Retardant Performance of DMMP in Foams
| Material Type | DMMP Concentration | Effect | Comparative Performance (Oxygen Index) | Source |
| Flexible Foam | 5–10% | Achieves self-extinguishing behavior when fire source is removed | N/A | sabtechmachine.com |
| Rigid Foam | 5% | Achieves an oxygen index of 24.5 | Comparable to 14% TCEP or 18% Tris(2,3-dichloropropyl) phosphate (TRIS) | sabtechmachine.com |
Catalysis and Ligand Development
Dimethyl methylphosphonate serves as both a catalyst and a reagent in organic synthesis, capable of generating a highly reactive ylide. wikipedia.org More broadly, phosphonates are recognized for their utility as ligands in various metal-catalyzed reactions, where their phosphonate group facilitates coordination with metal centers. ontosight.aiwikipedia.org
In palladium-catalyzed reactions, H-phosphonate diesters are employed in cross-coupling reactions with aryl and vinyl halides to synthesize aryl and vinyl phosphonates. diva-portal.org Palladium catalysts are particularly effective for the formation of carbon-phosphorus (C-P) bonds. diva-portal.org The incorporation process of a phosphonate ligand is not influenced by the concentration of triphenylphosphine (B44618) (PPh3) ligand. diva-portal.org
Rhodium-catalyzed systems also benefit from phosphonate derivatives. These compounds are considered promising ligands for applications in nuclear medicine. wikipedia.org Rhodium catalysts are utilized in the asymmetric hydrogenation of α-keto phosphonates, demonstrating their role in stereoselective synthesis. dicp.ac.cn Additionally, rhodium acetate (B1210297) can catalyze cycloaddition reactions involving diazobenzylphosphonate, leading to products like aziridine-2-phosphonate in a highly selective and stereospecific manner. alfachemic.com
While less specific to dimethyl phosphonate itself, phosphine-phosphoramidite ligands have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation, highlighting the broader role of phosphorus-containing ligands in catalysis. dicp.ac.cn
Materials Science: Coatings and Polymers
Dimethyl methylphosphonate (DMMP) finds diverse applications within materials science, particularly in the formulation of coatings and polymers. It is utilized in various resins and coatings, and also functions as a plasticizer and stabilizer in material formulations. wikipedia.orggoyenchemical.com
In the realm of polymers, DMMP is notably effective in both flexible and rigid polyurethane foams. goyenchemical.comsabtechmachine.com Its inclusion contributes to the fireproofing of isocyanate-based plastics, including rigid foams and thermosets. atamanchemicals.com DMMP is also applied in epoxy resins, where it contributes to their flame retardant properties. goyenchemical.com Other phosphorus-containing compounds like Chlorendic acid are used as hardening agents in epoxy resins, particularly for printed circuit board manufacturing. wikipedia.org
For poly(methyl methacrylate) (PMMA) coatings, flame retardant materials such as aluminum hydroxide (B78521) can be incorporated into the PMMA matrix. mdpi.com Methods involving hexadecylphosphonic acid molecules as extractors have been developed to facilitate the dispersion of these flame retardant materials, leading to reduced agglomeration. mdpi.com Phosphorus-modified PMMA systems have shown enhanced flame retardancy, where phosphonate ester functions contribute to char formation upon thermal degradation. vu.edu.au
Furthermore, polyphosphonates, a class of phosphorus-containing polymers, are being explored as novel additives for polydimethylsiloxane (B3030410) (PDMS)-based antifouling coatings. mdpi.com Amphiphilic polyphosphonate copolymers, such as poly(ethyl ethylene (B1197577) phosphonate)-based methacrylic copolymers, induce surface reconstruction upon prolonged immersion in water, making the coatings significantly more hydrophilic. mdpi.com The hydrolysis rate of polyphosphonates can be precisely controlled by modifying their lateral substituents, allowing for tunable material properties, including water solubility. mdpi.com
Detection and Sensing Methodologies for Dimethyl Methylphosphonate Dmmp As a Simulant
Spectrophotometric Detection Methods
Spectrophotometric methods offer a viable approach for the detection of organophosphorus compounds like DMMP. One such method involves the use of a plant-esterase complex. An optical detection technique has been developed based on the reversible inhibition of plant-esterase by monosulfonate tetraphenyl porphyrin (TPPS1). researchgate.net The absorbance spectrum of the porphyrin-enzyme complex solution changes characteristically when the porphyrin is bound to the enzyme. researchgate.net
The introduction of DMMP displaces the porphyrin from the enzyme's active site. This displacement leads to a measurable decrease in the absorbance intensity at a specific wavelength, typically around 420-422 nm. researchgate.netresearchgate.net Research has demonstrated a linear relationship between the change in absorbance at this wavelength and the concentration of DMMP. researchgate.net This optically based approach has achieved detection limits as low as 9.0 x 10⁻¹¹ mol/L in solution and 4.5 x 10⁻¹⁰ mol/L when the complex is immobilized on a surface. researchgate.netresearchgate.net The use of widely available plant-esterase and the clear optical signal from TPPS1 make this a promising method for rapid detection applications. researchgate.net
Gas Sensor Development
The development of advanced gas sensors is a primary focus for the real-time detection of DMMP vapor. These devices aim to provide high sensitivity, selectivity, and rapid response times, often in portable formats. Various transduction principles and sensitive materials are being explored to meet these goals.
Surface acoustic wave (SAW) sensors are highly sensitive mass-sensing devices that detect analytes by measuring changes in the frequency of an acoustic wave propagating on a piezoelectric substrate. nih.govmatec-conferences.org The surface of the SAW device is coated with a sensitive film that selectively adsorbs the target gas molecules. nih.gov The added mass from the adsorbed gas, such as DMMP, perturbs the acoustic wave's velocity, causing a measurable frequency shift. nih.govmatec-conferences.org
The choice of coating material is critical for the sensor's performance, influencing sensitivity and selectivity. rsc.org
Viscoelastic Fluoroalcoholpolysiloxane (SXFA): This polymer has been used as a coating on a 200 MHz SAW device for DMMP detection. The sensor demonstrated good linearity in the concentration range of 0.058–1.92 mg/m³, with a sensitivity of approximately 1.21 mv/(mg/m³). acs.org The sensing mechanism relies on the formation of hydrogen bonds between the SXFA and DMMP molecules. acs.org
Hexafluoroisopropanol-substituted Polydimethylsiloxane (B3030410): Commercial SAW resonators with frequencies of 315 and 433 MHz were coated with this polymer. The material selectively absorbs molecules that can form basic hydrogen bonds, like DMMP. mdpi.com The sensor using the 433 MHz resonator produced a frequency shift of 20.5 kHz within one minute of exposure to 3 mg/m³ of DMMP. mdpi.com
Silica (B1680970) Molecularly Imprinted Polymers (MIPs): Using DMMP as a template during the synthesis of mesoporous SiO₂, a SAW sensor was created that could detect 80 ppb of DMMP in under a minute. The material's high specific surface area and hydroxyl density contribute to its sensitivity. mdpi.comnih.gov
The performance of SAW sensors is also being enhanced by integrating them with two-dimensional (2D) materials like graphene and its derivatives, which offer a high surface-area-to-volume ratio. rsc.org
Table 1: Performance of Various SAW Gas Sensors for DMMP Detection
| Sensing Material | Substrate/Frequency | Detection Limit/Sensitivity | Response Time | Citation |
|---|---|---|---|---|
| Fluoroalcoholpolysiloxane (SXFA) | 200 MHz SAW Delay Line | 1.21 mv/(mg/m³) sensitivity | Not specified | acs.org |
| Hexafluoroisopropanol-substituted Polydimethylsiloxane | 433 MHz Commercial Resonator | 20.5 kHz shift for 3 mg/m³ | < 1 minute | mdpi.com |
| Silica Molecularly Imprinted Polymer (SiO₂ MIP) | SAW Gas Sensor | 80 ppb | < 1 minute | mdpi.comnih.gov |
Quantum Cascade Laser Photoacoustic Spectroscopy (QCL-PAS) is a highly sensitive and selective optical detection technique. aip.org It utilizes a QCL, a semiconductor laser that emits light in the mid-infrared region where many molecules, including DMMP, have strong and characteristic absorption features. spiedigitallibrary.orgnih.gov The laser beam is directed through a sample cell containing the gas mixture. The target molecules absorb the laser energy, leading to localized heating and the generation of a pressure wave (sound), which is detected by a sensitive microphone. dtic.mil
The key advantages of QCL-PAS include:
High Sensitivity: Detection limits for DMMP have been reported at the parts-per-billion (ppb) level. One study determined a 3σ limit of detection of 54 ppb for DMMP. dtic.mil
High Selectivity: QCLs can be tuned to specific wavelengths corresponding to unique absorption peaks of the target molecule, allowing for discrimination against potential interferents. nih.gov A broadly tunable QCL operating between 1,015 cm⁻¹ and 1,240 cm⁻¹ has been used to collect the photoacoustic vibrational spectrum of DMMP, which matched its known infrared spectrum. nih.gov
Multi-Gas Detection: By optically multiplexing several QCLs, each targeting a different compound, the technique can simultaneously detect multiple gases. optica.org A system has been demonstrated to detect five components, including DMMP at a concentration of ~20 ppb, in a complex gas mixture. optica.org
This technology is being developed for compact, field-deployable sensor platforms. dtic.mil
Molecular Imprinting Technology (MIT) creates polymers with recognition sites that are specifically tailored to a target molecule (the template). mdpi.com For DMMP detection, the simulant itself is used as the template during the polymerization process. After synthesis, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the DMMP molecule. spiedigitallibrary.org This "molecular memory" results in a high affinity and selectivity for the target analyte.
Several types of molecularly imprinted polymers (MIPs) have been developed for DMMP sensing:
Silica-based MIPs: Mesoporous silica (SiO₂) MIPs have been synthesized using DMMP as the template. These materials, when used as the sensitive layer on a SAW sensor, enabled the rapid detection of 80 ppb of DMMP. mdpi.com The template content during synthesis can be adjusted to control the material's pore properties and hydroxyl density, which in turn affects sensor performance. mdpi.comnih.gov
Chitosan-Graphite MIPs: A conductive composite made from chitosan (B1678972) doped with graphite (B72142) was fabricated using DMMP as the template. This smart material can trap and detect DMMP by a change in its electrical resistance. rsc.orgrsc.org The imprinted composite showed a maximum trapping capacity of 96 ppm, double that of a similar non-imprinted material. rsc.orgrsc.org Computational studies have been used to identify ideal monomers, like chitosan, for creating MIPs for DMMP. spiedigitallibrary.org
Metalloporphyrin-based MIPs: Polymeric microspheres have been prepared using both methacrylic acid and a vinyl-substituted zinc(II) porphyrin as functional monomers with DMMP as the template. These MIPs demonstrated high affinity and selectivity for DMMP compared to structurally similar organophosphorus compounds.
Nanostructured hybrid materials are increasingly used in gas sensors to leverage their unique properties, such as high surface-to-volume ratios, enhanced conductivity, and unique chemical reactivity, to boost sensitivity and selectivity for DMMP detection. mdpi.com
Examples of these advanced materials include:
Graphene-based Hybrids: Graphene and its derivatives, like reduced graphene oxide (rGO) and graphene quantum dots (GQDs), are combined with other materials to improve sensor performance at room temperature. bohrium.comcsic.es
A hybrid of polypyrrole and rGO was developed to detect 5 ppm of DMMP. csic.es
Cobalt phthalocyanine (B1677752) derivative/GQD hybrids demonstrated a detection limit of 500 ppb for DMMP at room temperature. The GQDs enhance the material's conductivity, improving response speed, while strong hydrogen bonds between the phthalocyanine derivative and DMMP provide high sensitivity. rsc.org
A nanohybrid of molybdenum iodide clusters supported on graphene showed a linear response to DMMP with an estimated limit of detection of 270 ppb. csic.es
Carbon Nanotube (CNT) Hybrids: CNTs serve as excellent backbones for creating hierarchical nanostructures.
α-Fe₂O₃ nanorods grown on multiwall carbon nanotubes (MWCNTs) and functionalized with hexafluoroisopropanol (HFIP) exhibited a high response to 0.1 ppm of DMMP and a calculated detection limit of 63.92 ppb at an operating temperature of 220 °C. mdpi.com
Manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO₂@NGO/PPy) showed a sensitivity of 51 Hz for 25 ppm of DMMP on a sensor platform. mdpi.comnih.gov
Table 2: Performance of Nanostructured Hybrid Materials in DMMP Sensing
| Hybrid Material | Sensor Type/Platform | Detection Limit/Concentration | Operating Temperature | Citation |
|---|---|---|---|---|
| Mo₆@Graphene | Electrical Sensor | 270 ppb (LOD) | Room Temperature | csic.es |
| HFIP-α-Fe₂O₃@MWCNTs | Chemiresistive Sensor | 63.92 ppb (LOD) / 0.1 ppm | 220 °C | mdpi.com |
| Cobalt Phthalocyanine/GQD | Chemiresistive Sensor | 500 ppb | Room Temperature | rsc.org |
| MnO₂@NGO/PPy | QCM/SAW | 25 ppm | Not specified | mdpi.comnih.gov |
Molecularly Imprinted Materials for Detection
Mass Spectrometry-Based Detection
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC), is a powerful and highly specific method for the detection and quantification of DMMP. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard laboratory method for analyzing volatile compounds. A GC-MS method using a QuEChERS extraction technique for sample preparation has been validated for determining DMMP. accscience.com This method demonstrated excellent linearity (R² = 0.9998) and achieved a low limit of detection of 0.0167 ppm. accscience.com Another approach using static headspace GC-MS for quantifying DMMP from activated carbon particles reported a detection limit of 1.24 g DMMP/kg of carbon. researchgate.net
Paper Spray Mass Spectrometry (PS-MS): This ambient ionization technique allows for the rapid analysis of samples in complex matrices with minimal preparation. PS-MS coupled to a high-resolution tandem mass spectrometer has been used to identify and quantify DMMP in human whole blood and urine. rsc.org For DMMP, TMP, and DIMP, limits of detection in the low ng/mL range were achieved for the direct analysis of these biological samples. rsc.org Full-scan mass spectra easily identified the protonated ions of DMMP even in the complex biological background. rsc.org
While highly accurate, MS-based methods typically require laboratory instrumentation and trained personnel, though techniques like PS-MS are paving the way for more fieldable applications. researchgate.netrsc.org
Chromatography-Based Detection
Chromatography is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of dimethyl methylphosphonate (B1257008) (DMMP), a widely used simulant for highly toxic organophosphorus nerve agents, chromatographic methods offer high sensitivity and selectivity, making them indispensable for research and monitoring purposes. researchgate.netresearchgate.net These techniques work by passing a mixture through a stationary phase, which separates the components based on their differential partitioning between the mobile phase and the stationary phase. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most prominent methods for DMMP analysis. researchgate.netresearchgate.net
Gas chromatography is particularly well-suited for the analysis of volatile compounds like DMMP. manuscriptlink.com In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.
Several studies have demonstrated the effectiveness of GC-based methods for DMMP detection in various matrices. A validated gas chromatography-mass spectrometry (GC-MS) technique, for instance, showed excellent performance for determining DMMP in proficiency tests organized by the Organisation for the Prohibition of Chemical Weapons (OPCW). accscience.com This method utilized a QuEChERS extraction procedure and achieved a low limit of detection (LOD) of 0.0167 ppm with high linearity (R² = 0.9998). accscience.com The accuracy was high, with recovery values between 95.7% and 97.3%, and the precision was demonstrated by low relative standard deviations for intraday (3.5%) and interday (3.7%) analyses. accscience.com
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC/TOF-MS) has been employed for the detailed impurity profiling of commercial DMMP samples. nih.govacs.org This powerful technique allows for the separation and identification of 29 trace impurities, which can serve as forensic signatures to match samples to their source. nih.govacs.org
The choice of detector is critical for achieving the desired sensitivity and selectivity in GC analysis.
Mass Spectrometry (MS) : This is the most powerful and widely used detector for GC. It ionizes the separated compounds and then separates the ions based on their mass-to-charge ratio, providing structural information that allows for definitive identification. manuscriptlink.com GC-MS methods have been developed for verifying DMMP in gaseous samples at nanogram concentrations, demonstrating high linearity over several orders of magnitude and a method detection limit of 0.331 ng/mL in acetonitrile (B52724). nih.gov Static headspace GC-MS has also been used to quantify DMMP from activated carbon particles, with a detection limit of 1.24g DMMP/kg of carbon. researchgate.net
Flame Photometric Detector (FPD) : This detector is highly sensitive to phosphorus-containing compounds. dtic.mil It is a common choice for analyzing organophosphorus compounds like DMMP.
Nitrogen-Phosphorus Detector (NPD) : Also known as a thermionic detector (TID), the NPD is highly selective for nitrogen- and phosphorus-containing compounds, offering excellent sensitivity for DMMP analysis in complex matrices. osti.govchromatographyonline.com A method using GC-NPD for analyzing DMMP and di-isopropyl methylphosphonate (DIMP) in contaminated groundwater reported statistically-unbiased reporting limits at the microgram-per-liter level. osti.gov
Flame Ionization Detector (FID) : While a common and robust detector for organic compounds, the FID's ability to detect low concentrations of DMMP can be limited due to DMMP's high phosphorus content and flame-retardant properties. aip.orgcdc.gov
Inverse gas chromatography has also been utilized to study the interactions between DMMP and sensitive polymer materials used in chemical sensors. mdpi.com This technique determined the heat of absorption for DMMP on a hydrogen-bonded acidic polymer (BSP3) to be 39.65 kJ·mol⁻¹, indicating a strong absorption capability. mdpi.com
While GC is ideal for volatile compounds, liquid chromatography (LC) is better suited for analyzing non-volatile, thermally labile, or polar compounds, such as the degradation products of DMMP. researchgate.net In LC, the sample is dissolved in a liquid mobile phase and pumped through a column with a solid stationary phase.
LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. It avoids the need for derivatization that is often required for GC analysis of hydrolysis products. researchgate.net Research has shown that LC-MS/MS can detect DMMP and its hydrolysis products, such as isopropyl methylphosphonic acid (the hydrolysis product of sarin), in complex biological samples like the guts of blow flies for up to 14 days post-exposure. nih.gov Different ionization techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used with LC-MS to provide complementary information for compound identification. researchgate.net
The following tables summarize key research findings for the chromatography-based detection of DMMP.
Table 1: Performance of Gas Chromatography (GC) Methods for DMMP Detection
| Technique | Matrix | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| GC-MS | OPCW Proficiency Test Samples | 0.0167 ppm | 0.9998 | 95.6 - 97.3 | accscience.com |
| GC-MS | Gaseous Samples (in acetonitrile) | 0.331 ng/mL | 0.998 | N/A | nih.gov |
| Static Headspace GC-MS | Activated Carbon Particles | 1.24 g/kg | Linear over 2.48-620 g/kg | N/A | researchgate.net |
| GC-NPD | Contaminated Groundwater | Reporting limit of 0.39 µg/L | N/A | ~40-50 | osti.gov |
| GCxGC/TOF-MS | Commercial DMMP | N/A (Impurity Profiling) | N/A | N/A | nih.govacs.org |
Table 2: Performance of Liquid Chromatography (LC) Methods for DMMP and Related Compounds
| Technique | Analyte(s) | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| LC-MS/MS | DMMP, Diethyl phosphoramidate | Blow Fly Guts | Detectable for 14 days post-exposure. | nih.gov |
| LC/MS (ESI, APCI) | CWA Degradation Products | Aqueous Samples | Avoids derivatization needed for GC; provides structural confirmation. | researchgate.net |
| HPLC | DMHP and its degradation products | Aqueous Solutions | Identified degradation products as methanol (B129727), monomethyl hydrogen phosphite (B83602), and orthophosphorous acid. | nih.gov |
Future Research Directions and Emerging Applications
Novel Synthetic Pathways and Green Chemistry Innovations
The synthesis of phosphonates, including dimethyl phosphonate (B1237965) and its derivatives, has traditionally involved processes that often require harsh reaction conditions, such as strong acids or bases, elevated temperatures, and environmentally hazardous solvents, which can lead to undesirable side reactions and reduced selectivity mdpi.com. In response to these challenges, significant efforts are being directed towards the development of novel synthetic pathways that align with the principles of green chemistry, aiming to minimize environmental impact and enhance process efficiency rsc.orgwiley-vch.de.
Biocatalysis, which utilizes enzymes or whole-cell systems, has emerged as a promising eco-friendly alternative for phosphonate synthesis mdpi.com. This approach offers several advantages, including milder reaction conditions, higher selectivity, and the generation of fewer by-products, thereby adhering to green chemistry principles mdpi.compreprints.org. For instance, photobiocatalytic processes have demonstrated success in the complete conversion of epoxymethyl dimethyl phosphonate into dimethyl (1E)-3-hydroxyprop-1-enylphosphonate mdpi.compreprints.org. Research has shown high conversion degrees, with Synechococcus bigranulatus achieving over 99% conversion in this process mdpi.compreprints.org. This innovative technique holds potential for the green synthesis of valuable phosphonates, which are otherwise challenging to produce on a large scale using standard chemical methods due to issues with stereoselectivity and yield mdpi.com. Additionally, the adoption of one-pot synthesis strategies is a valuable approach to reduce waste, decrease reaction times, and improve chemical yields by avoiding intermediate purification steps rsc.org.
Exploration of Bioactivity and Enzyme Inhibition
Phosphonates are widely recognized for their diverse biological activities, particularly their ability to inhibit various enzymes preprints.orgontosight.aiontosight.airesearchgate.net. This property stems from their structural resemblance to phosphate (B84403) esters, allowing them to mimic transition states in enzymatic reactions preprints.orgresearchgate.netresearchgate.net. Research into phosphonate compounds continues to explore their potential in medicinal chemistry and other biological applications.
For example, Dimethyl 1-amino-2-(1H-indol-3-yl)ethylphosphonate is a phosphonate compound under investigation for its potential biological activities, including interactions with enzymes and proteins ontosight.ai. Similarly, Dimethyl [(4-nitrophenyl)(phenylamino)methyl]phosphonate is being explored for its potential as an enzyme inhibitor and antimicrobial agent ontosight.ai.
Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, a product of photobiocatalysis, is considered a compound of significant interest due to its biological and pharmacological prospects preprints.orgresearchgate.net. Its structural features enable its application as a scaffold for designing enzyme inhibitors, particularly in antiviral and anticancer research preprints.orgresearchgate.net. This compound can function as a transition-state analog in the inhibition of phosphatases and other enzymes that process phosphate esters preprints.orgresearchgate.net.
Recent studies have also focused on novel nereistoxin (B154731) derivatives containing phosphonate moieties, which have exhibited significant anticholinesterase activity by inhibiting human acetylcholinesterase (AChE) mdpi.com. Molecular docking studies suggest that these compounds readily bind with AChE mdpi.com. Furthermore, these phosphonate-containing nereistoxin derivatives have demonstrated potent insecticidal activity against various insect species, including Mythimna separata Walker, Myzus persicae Sulzer, and Rhopalosiphum padi mdpi.com.
Table 1: Anticholinesterase Activity of Synthesized Nereistoxin Derivatives Against AChE mdpi.com
| Compound | IC₅₀ (µM) |
| Compound 7a | 3.3 |
| Compound 7b | 3.4 |
| Other synthesized compounds | 3.332 – 179.3 |
Advanced Computational Modeling for Predictive Understanding
Advanced computational modeling plays a crucial role in understanding the properties, reactivity, and interactions of this compound and related organophosphorus compounds. These computational approaches provide predictive insights that complement experimental research.
Computational quantum chemistry (QC) and quantum dynamics models are employed to calculate reaction rate constants for atmospheric oxidation mechanisms, which can then be directly integrated into atmospheric chemistry modules within transport and dispersion models acs.org. This integration enhances the models' ability to represent the fate and interaction of pollutants in the atmosphere more realistically, and these theoretical methods can also predict the nature of resulting byproducts acs.org. For instance, rate constants for the reactions of hydroxyl (OH) radicals with this compound (DMHP) and dimethyl methylphosphonate (B1257008) (DMMP) have been calculated using ab initio structural methods and semiclassical dynamics modeling acs.org.
Density functional theory (DFT) calculations are extensively utilized to investigate the electronic structure, assign spectral features, and visualize the molecular orbitals of organophosphonate compounds like dimethyl methylphosphonate (DMMP) escholarship.org. These studies provide fundamental reference data for understanding the behavior of these molecules, particularly when adsorbed on surfaces escholarship.org.
Furthermore, computational models, such as Quantitative Structure-Property Relationship (QSPR), are developed to predict the toxicity of phosphonate derivatives researchgate.net. One such model predicts phosphonate toxicity based on molecular volume, the charge of the most electronegative atom, and the eigenvalue of the highest occupied molecular orbital (HOMO) researchgate.net. This model achieved an R² value of 82.71% in internal validation, demonstrating its predictive capability researchgate.net. DFT is also used to gain a thorough understanding of the interaction mechanisms between chemical warfare agent simulants, such as dimethyl methylphosphonate, and various sensing layers, like zinc phthalocyanine (B1677752), for the development of effective detection devices acs.org.
Development of Next-Generation Sensors
The development of advanced sensors for detecting organophosphorus compounds, including this compound and its related simulants, is a critical area of research, particularly given their relevance as precursors or simulants for chemical warfare agents escholarship.orgacs.orgoptica.orgaip.org.
Dimethyl methylphosphonate (DMMP) is frequently used as a simulant in the development and testing of these sensors due to its structural similarities to nerve agents escholarship.orgacs.orgoptica.orgaip.org. Sensitive detection of DMMP has been achieved using interband cascade laser sensors, where an exposed sensing window coated with a hydrogen-bond acidic sorbent layer (e.g., HCSFA2 and oapBPAF) induces additional optical loss upon DMMP capture optica.org. This technology has demonstrated detection capabilities down to 0.1 mg/m³, equivalent to approximately 20 ppb optica.org.
Electrochemical sensors are also being developed for real-time, in-field detection of nerve agents and their hydrolysis products nih.gov. Zirconium (IV) Metal-Organic Frameworks (MOFs) are being explored as next-generation nanoporous materials that can rapidly catalyze the hydrolysis of nerve agents nih.gov. For instance, an MOF-enabled electrochemical sensor utilizing MOF-808 has been developed to detect 2-ethylsulfonylethanethiol, a hydrolysis product of a VX simulant nih.gov. This sensor achieved a limit of detection of 30 nM (7.87 µg/L) for 2-ethylsulfonylethanethiol, approaching the exposure limits established for nerve agents in water samples nih.gov.
Another promising area involves highly sensitive and selective gas sensors for DMMP detection that utilize solid-mounted film bulk acoustic resonators aip.org. These sensors incorporate carbon nanotubes functionalized with hexafluoroisopropanol (HFiP) to enhance DMMP adsorption and selectivity through strong hydrogen-bonding interactions, enabling effective discrimination from structurally similar compounds aip.org. Beyond environmental and defense applications, the broader field of next-generation chemical sensors includes wearable skin chemical sensors, which are being developed to detect volatile organic compounds, such as dimethyl methylphosphonate, that are emitted through the skin mdpi.com.
Q & A
Q. How is dimethyl phosphonate structurally characterized using NMR spectroscopy?
this compound can be characterized via and NMR spectroscopy. The NMR spectrum typically shows distinct peaks for the methyl groups (O–CH) at ~50–55 ppm, while the NMR peak appears near 20–25 ppm due to the phosphorus environment. To ensure reproducibility, standardized protocols for sample preparation (e.g., deuterated solvents, controlled concentration) and calibration with reference compounds (e.g., trimethyl phosphate) are critical. Artifacts from solvent effects or impurities should be minimized through rigorous purification .
Q. What are the standard safety protocols for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid water rinsing to prevent environmental contamination.
- Storage: Keep in cool, dry areas away from oxidizers. Note that derivatives like dimethyl (1-diazo-2-oxopropyl)phosphonate require additional precautions due to diazo group reactivity .
Q. What are common synthetic routes to produce this compound?
this compound is typically synthesized via esterification of phosphonic acid with methanol under acidic catalysis. A two-step method involves:
Reaction: Phosphonic acid + excess methanol + HSO (catalyst) at 60–80°C for 6–8 hours.
Purification: Distillation under reduced pressure (boiling point ~60°C at 10 mmHg). Yield and purity depend on stoichiometric ratios and catalyst activity .
Q. How is this compound used in the synthesis of α-aminophosphonates?
It serves as a phosphonylating agent in Kabachnik–Fields reactions. For example, a one-pot synthesis involves:
- Reactants: Aldehyde, amine, and this compound.
- Conditions: Solvent-free or in toluene at 80°C with catalytic acetic acid.
- Workup: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reaction efficiency is monitored by TLC or NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing alkylphosphonates from this compound?
A photoinduced deformylative phosphonylation protocol demonstrates optimization strategies:
- Catalyst: 4DPAIPN (1 mol%) under blue LED light.
- Solvent: Dichloromethane with triethylamine as a base.
- Scale-Up: Gram-scale reactions (69% yield) require precise control of light intensity and reaction time. Post-reaction purification uses column chromatography with gradient elution (ethyl acetate/dichloromethane/methanol) .
Q. What analytical methods resolve contradictions in this compound’s volatility data?
Gas chromatography (GC) coupled with mass spectrometry (MS) quantifies volatile byproducts (e.g., phosphorus oxides). Incomplete capture during headspace analysis can lead to discrepancies. Calibration with internal standards (e.g., dimethyl methyl phosphonate) and correction for collection coefficients improve accuracy. Retention indices and fragmentation patterns in MS validate compound identity .
Q. How do phosphonate analogues of nucleotides inhibit cytosolic 5′-nucleotidase II (cN-II)?
Docking studies and enzyme assays show that non-hydrolysable phosphonate bonds in ribonucleoside analogues block the active site. For example, this compound derivatives exhibit competitive inhibition (IC ~2 mM) by mimicking the transition state of nucleotide hydrolysis. Hydrophobic interactions with residues like Phe157 and Tyr218 are critical for binding affinity .
Q. What mechanistic insights explain side reactions during Bestmann–Ohira reagent synthesis?
Dimethyl (1-diazo-2-oxopropyl)phosphonate, a Bestmann–Ohira reagent, can decompose via diazo group rearrangement under acidic or thermal stress. Side products like methyl phosphonate are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
